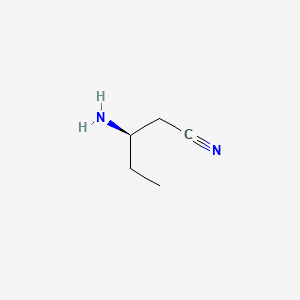

(R)-3-Aminopentanenitrile

Description

(R)-3-Aminopentanenitrile (CAS: 75405-06-0) is a chiral nitrile compound with a five-carbon backbone and an amino group at the third position. It serves as a critical intermediate in synthesizing pharmaceuticals, agrochemicals, and specialty chemicals. The (R)-enantiomer is particularly valuable due to its role in asymmetric synthesis, enabling the production of enantiopure amines through catalytic hydrogenation or enzymatic resolution .

Synthesis and Resolution: Racemic 3-aminopentanenitrile is typically resolved using enantiomer-enriched N-protected amino acids or tartaric acid derivatives. For example, Saltigo GmbH’s method achieves up to 99% enantiomeric excess (ee) for (R)-3-aminopentanenitrile by reacting racemic APN with methanesulfonic acid and chiral resolving agents like dibenzoyl-L-tartaric acid . Biocatalytic approaches using nitrilases or lipases have also been explored, though enzymatic conversion rates for APN are lower compared to simpler nitriles like acetonitrile .

Applications: The compound is a precursor to 1,3-diaminopentane, a polyamide monomer, via hydrogenation using Raney® cobalt catalysts under high pressure (2.07–20.7 MPa) . Its methanesulfonic acid salt is commercially available (e.g., Cambridge Isotope Laboratories) for isotopic labeling in metabolic studies .

Properties

IUPAC Name |

(3R)-3-aminopentanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2/c1-2-5(7)3-4-6/h5H,2-3,7H2,1H3/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVPPLRDSFQDFLX-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](CC#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50432478 | |

| Record name | (R)-3-Aminopentanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50432478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

400090-60-0 | |

| Record name | 3-Aminopentanenitrile, (3R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0400090600 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-3-Aminopentanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50432478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-3-Aminopentaneitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-AMINOPENTANENITRILE, (3R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8G8QJZ928N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: ®-3-Aminopentanenitrile can be synthesized through several methods. One common approach involves the reaction of ®-3-hydroxy-pentanenitrile with ammonia in the presence of a catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 50 to 100 degrees Celsius and pressures of 1 to 5 atmospheres. Another method involves the reductive amination of 3-pentenenitrile using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods: In an industrial setting, ®-3-Aminopentanenitrile is often produced through a continuous flow process. This method allows for better control over reaction conditions and yields higher purity products. The process typically involves the use of fixed-bed reactors and catalysts such as palladium or platinum supported on carbon.

Chemical Reactions Analysis

Types of Reactions: ®-3-Aminopentanenitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form ®-3-aminopentanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of ®-3-Aminopentanenitrile can yield ®-3-aminopentane using reducing agents like lithium aluminum hydride.

Substitution: The amino group in ®-3-Aminopentanenitrile can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed:

Oxidation: ®-3-Aminopentanoic acid.

Reduction: ®-3-Aminopentane.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(R)-3-Aminopentanenitrile is a chiral 3-amino nitrile compound with significant applications, particularly in the synthesis of pharmaceutically active molecules . It is the (R) enantiomer of 3-aminopentanenitrile, and is useful in creating various pharmaceutical products .

Scientific Research Applications

(R)-3-Aminopentanenitrile as a pharmaceutical intermediate

(R)-3-Aminopentanenitrile is a crucial intermediate in synthesizing various pharmaceutically active molecules .

- (R)-3-APN-MSA salt production The production of (R)-3-aminopentanenitrile methanesulfonic acid salt ((R)-3-APN-MSA salt) from the (R)-3-APN-DB-(L)-TA salt is one such application. The (R)-3-APN-MSA salt can then be utilized in the production of pharmaceutically active molecules .

- HIV protease inhibitors (S)-3-Aminobutanenitrile hydrochloride, a related compound, is used as an intermediate in creating non-peptide HIV protease inhibitors. These inhibitors bind to the active site of the HIV protease enzyme, which prevents the enzyme from cleaving essential proteins that are needed for viral replication. By inhibiting this enzyme, (S)-3-Aminobutanenitrile hydrochloride helps to slow the progression of AIDS in patients infected with HIV.

(R)-3-Aminopentanenitrile synthesis process

The preparation of (R)-3-aminopentanenitrile typically involves resolving an enantiomeric mixture of chiral 3-amino nitriles .

- Resolution process The process involves resolving the enantiomeric mixture in a solvent system using a chiral acid to produce a chiral 3-amino nitrile salt . The chiral acid may be dibenzoyl-(L)-tartaric acid . The process can yield (R)-3-aminopentanenitrile dibenzoyl-(L)-tartrate salt ((R)-3-APN-DB-(L)-TA salt), which can be used as an intermediate for further modification .

- Recrystallization The chiral 3-amino nitrile salt can be recrystallized in a recrystallizing solvent to form an enantiomerically enriched 3-amino nitrile salt . Solvents like ethyl acetate, methyl ethyl ketone, isopropyl alcohol/water, acetonitrile, ethyl alcohol, methyl tert-butyl ether, dichloromethane/water, and tetrahydrofuran can be used for recrystallization .

- Salt exchange The process may further comprise a step of salt exchange, where another acid is added to the enantiomerically enriched 3-amino nitrile salt to produce another 3-amino nitrile salt . Acids like methanesulfonic acid and hydrochloric acid can be used . The resulting (R)-3-aminopentanenitrile salt may include (R)-3-aminopentanenitrile methanesulfonic acid salt and (R)-3-aminopentanenitrile hydrochloric acid salt .

Analytical Techniques

- HPLC analysis Standard chiral and achiral liquid chromatography techniques can be used to analyze the product of the resolving step. A high-performance liquid chromatograph (HPLC) can determine the relative proportions of each enantiomer . The optical purity in terms of enantiomer excess (%ee) can be determined using the formula: %ee = area % major enantiomer + area % minor enantiomer] * 100 .

- NMR technique Further identification of the product may be performed using nuclear magnetic resonance (NMR) technique .

Table of solvents for the resolution of 3-APN

Mechanism of Action

The mechanism of action of ®-3-Aminopentanenitrile involves its interaction with specific molecular targets. In biological systems, it can act as a precursor to neurotransmitters or other bioactive molecules. The compound may interact with enzymes, receptors, or ion channels, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Enzymatic Reactivity

Nitrilase screening reveals significant differences in substrate specificity:

- High conversion : Acetonitrile, isobutyronitrile (>80% conversion).

- Moderate conversion : 3-Hydroxypentanenitrile (~50%).

- Low conversion: (R)-3-Aminopentanenitrile (<30%), (indol-3-yl)acetonitrile (<10%), 3-aminopropylpropanenitrile (0%) .

Resolution Methods and Enantiomeric Excess

Catalytic Hydrogenation

| Substrate | Catalyst | Product | Yield (%) |

|---|---|---|---|

| 3-Aminopentanenitrile | Raney® Co + promoters | 1,3-Diaminopentane | 95–98 |

| Other aminonitriles | Ni/Pd-based | Variable amines | 70–90 |

Research Findings and Industrial Relevance

- Pharmaceutical Synthesis: (R)-3-Aminopentanenitrile’s high ee (>99%) makes it ideal for producing enantiopure β-amino alcohols and diamines .

- Isotopic Labeling : The methanesulfonic acid salt is used in 13C/15N-labeled metabolic tracers for NMR/MS studies .

- Limitations : Enzymatic processes for APN are less efficient than chemical resolution, highlighting a need for optimized nitrilases .

Biological Activity

Introduction

(R)-3-Aminopentanenitrile, a chiral compound with the molecular formula CHN, is of significant interest in medicinal chemistry due to its potential biological activities. This compound exists in two enantiomeric forms: (R)-3-Aminopentanenitrile (R-APN) and (S)-3-Aminopentanenitrile (S-APN). The biological properties of these enantiomers can differ markedly, making chiral resolution an important aspect of research and application in pharmaceuticals.

Chiral Resolution and Biological Implications

Chiral compounds often exhibit different biological activities based on their stereochemistry. The resolution of racemic mixtures into individual enantiomers can enhance the efficacy and safety profiles of pharmaceutical agents. In the case of R-APN, studies have shown that it possesses unique properties that may be beneficial in treating various neurological disorders and as intermediates in antibiotic synthesis .

Table 1: Comparison of Biological Activities of R-APN and S-APN

| Enantiomer | Biological Activity | Potential Therapeutic Use |

|---|---|---|

| R-APN | Neuroprotective effects | Treatment for neurological disorders |

| S-APN | Inhibitory transmitter properties | Potential use in pain management |

The mechanism by which R-APN exerts its effects involves its interaction with specific receptors in the central nervous system. Research indicates that R-APN acts as an inhibitory neurotransmitter, modulating synaptic transmission and potentially providing therapeutic benefits in conditions such as anxiety and depression .

Case Studies on Biological Activity

Recent studies have highlighted the importance of R-APN in various biological contexts. For example, a study utilizing a deep learning model to predict the anti-proliferative activity of compounds found that R-APN showed significant activity against certain cancer cell lines, including HeLa and MCF7 . This suggests potential applications in oncology, particularly for developing new chemotherapeutic agents.

Case Study Example: Anti-Cancer Activity

A case study focusing on the anti-cancer properties of R-APN involved evaluating its effects on cell viability in vitro. The findings indicated:

- Cell Lines Tested : HeLa, MCF7, PC3

- Concentration Range : 0.1 µM to 100 µM

- Results : Significant reduction in cell viability was observed at concentrations above 10 µM, suggesting dose-dependent anti-proliferative effects.

Enzymatic Acylation for Chiral Separation

The biocatalytic resolution of R-APN is crucial for obtaining high-purity enantiomers. Various lipases have been tested for their ability to selectively acylate either R-APN or S-APN. For instance, Lipase AL demonstrated high enantioselectivity towards S-APN, leaving R-APN largely unreacted, which is advantageous for applications requiring high enantiomeric excess .

Table 2: Enzymatic Activity of Lipases on APN

| Lipase Type | Selectivity | Enantiomeric Excess (ee) |

|---|---|---|

| Lipase AL | S-APN | >80% |

| Lipase Type 250 | R-APN | >75% |

| Lipase TL | S-APN | >85% |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.